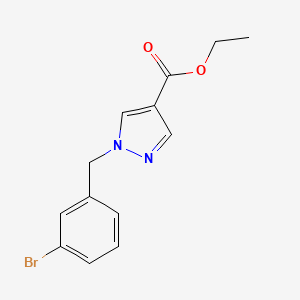![molecular formula C12H19NO3 B1519437 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol CAS No. 1020943-78-5](/img/structure/B1519437.png)
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol
Übersicht
Beschreibung
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is an organic compound characterized by its amino group and methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol typically involves the following steps:
Benzyl Protection: The phenyl ring is protected using a benzyl group to prevent unwanted reactions.
Reduction: The protected phenyl ring undergoes reduction to introduce the amino group.
Deprotection: The benzyl group is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and strong acids are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular environment.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-[(3,4-dimethoxyphenyl)methyl]propan-1-ol: Similar structure but with a different position of methoxy groups on the phenyl ring.
3-Amino-2-[(2,5-dimethoxyphenyl)methyl]propan-1-ol: Different arrangement of methoxy groups.
Uniqueness: 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNICOTZCXKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(CN)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)





![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)

